molecular formula C16H12BrF3O4 B13720166 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B13720166
M. Wt: 405.16 g/mol
InChI Key: XBZDDDHLHLKLQK-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid is a complex organic compound characterized by the presence of benzyloxy, bromo, and trifluoroethoxy functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Benzyloxy Substitution: The substitution of a hydrogen atom with a benzyloxy group.

    Trifluoroethoxy Substitution:

Each step requires specific reaction conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the benzyloxy group to a benzoic acid derivative.

    Reduction: Reduction of the bromo group to a hydrogen atom.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group would yield a benzoic acid derivative, while substitution of the bromo group could yield a variety of substituted benzoic acids .

Scientific Research Applications

4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoroethoxy groups can enhance the compound’s ability to interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C16H12BrF3O4

Molecular Weight

405.16 g/mol

IUPAC Name

5-bromo-4-phenylmethoxy-2-(2,2,2-trifluoroethoxy)benzoic acid

InChI

InChI=1S/C16H12BrF3O4/c17-12-6-11(15(21)22)13(24-9-16(18,19)20)7-14(12)23-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,21,22)

InChI Key

XBZDDDHLHLKLQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)OCC(F)(F)F)C(=O)O)Br

Origin of Product

United States

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